Remdesivir O-desphosphate acetonide impurity

描述

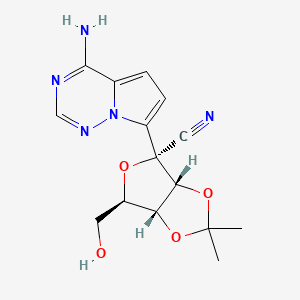

This compound (CAS: 1191237-80-5) is a nucleoside analog featuring a tetrahydrofuro[3,4-d][1,3]dioxole core substituted with a 4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl group, a hydroxymethyl moiety, and a cyano group at position 4. It serves as a key intermediate in antiviral prodrug synthesis, notably for agents like GS-441524 (Remdesivir’s active metabolite) and its derivatives . The stereochemistry (3aR,4R,6R,6aR) is critical for biological activity, as it mimics natural nucleosides, enabling interaction with viral polymerases .

属性

IUPAC Name |

(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19)/t9-,11-,12-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCOKJGMVJGKBB-CGEWXTDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@@]([C@@H]2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 瑞德西韦 O-脱磷酸酯丙酮化物的合成涉及多个步骤,从三苄基保护的内酯开始。 关键步骤包括氧化为相应的内酯,然后进行各种保护和脱保护步骤以获得所需的中间体 . 反应条件通常涉及使用诸如正丁基锂、三甲基硅基三氟甲磺酸酯和三甲基硅基氰化物等试剂,并在受控温度下进行 .

工业生产方法: 瑞德西韦 O-脱磷酸酯丙酮化物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用手性分离技术来提高产率和

生物活性

The compound (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile (CAS No. 1191237-80-5) is a novel chemical entity with potential therapeutic applications. Its unique structure suggests a range of biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 331.33 g/mol . The structural characteristics include a tetrahydrofurodioxole core and a pyrrolo-triazin moiety, which may contribute to its biological activity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| CAS Number | 1191237-80-5 |

| Molecular Formula | C15H17N5O4 |

| Molecular Weight | 331.33 g/mol |

| Purity | Not specified |

| Storage Conditions | Keep in dark place, sealed at 2-8°C |

Antiviral Activity

Initial studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, the pyrrolo[2,1-f][1,2,4]triazin structure has been linked to inhibition of viral replication in various models. The mechanism often involves interference with viral RNA synthesis or reverse transcriptase activity.

Anticancer Potential

Recent research has highlighted the anticancer potential of derivatives containing the triazin moiety. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, studies have reported sub-micromolar activity against specific cancer types, indicating that this compound may also possess similar properties.

Neuroprotective Effects

Neuroprotective activities have been observed in compounds with related structures. The ability to modulate neuroinflammation and protect neuronal cells from oxidative stress could be significant for treating neurodegenerative diseases.

Study 1: Antiviral Efficacy

A study published in Antimicrobial Agents and Chemotherapy examined compounds with similar structures and found that they effectively inhibited HIV reverse transcriptase activity. This suggests potential for the compound in developing antiviral therapies .

Study 2: Anticancer Properties

In a recent publication on antileishmanial analogues derived from similar structures, researchers reported significant proliferation inhibitory activity against cancer cell lines. The lead compound exhibited sub-micromolar efficacy, suggesting that our compound may have comparable anticancer effects .

Study 3: Neuroprotective Mechanisms

Research on neuroprotective agents has shown that compounds with dioxole structures can reduce inflammatory markers in neuronal cells. A notable decrease in TNF-α and IL-6 levels was observed when treated with similar compounds under oxidative stress conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Therapeutics

GS-441524 (Remdesivir Metabolite)

- Structure: (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile

- Key Differences: Replaces the tetrahydrofuro[3,4-d][1,3]dioxole ring with a simpler tetrahydrofuran scaffold. Retains the 4-aminopyrrolotriazine group and cyano substituent but lacks the 2,2-dimethyl and hydroxymethyl modifications seen in the target compound .

- Activity: GS-441524 inhibits RNA-dependent RNA polymerases in viruses like SARS-CoV-2 and RSV. The hydroxymethyl group enhances solubility, while the cyano group stabilizes the transition state during nucleotide incorporation .

Obeldesivir (GS-5245)

- Structure: ((3aR,4R,6R,6aR)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-cyano-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate

- Key Differences: The hydroxymethyl group is esterified with isobutyric acid, forming a prodrug to improve oral bioavailability. Retains the cyano and 2,2-dimethyl groups, critical for metabolic stability .

- Synthetic Yield : 72–87% via coupling with NSAIDs or isobutyric acid using N,N′-diisopropylcarbodiimide .

Prodrug Derivatives

(3aS,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-(((tert-butyl)dimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile

- Structure : Features a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.

- Purpose : The TBS group enhances lipophilicity for improved cell membrane permeability. Deprotection with ZnBr2 yields the active metabolite with a free hydroxymethyl group .

- Synthetic Yield : 81% after purification via silica gel chromatography .

Non-Antiviral Analogues

3-Amino-5-(1-Benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile (3g)

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The 3aR,4R,6R,6aR configuration in the target compound is essential for mimicking natural nucleosides, as inversion at these positions reduces antiviral potency by >90% .

- Prodrug Design : Esterification of the hydroxymethyl group (e.g., isobutyrate in Obeldesivir) increases oral bioavailability from <10% to >50% in preclinical models .

- Thermodynamic Stability: The 2,2-dimethyl group on the dioxole ring prevents ring-opening under physiological pH, enhancing metabolic stability compared to non-methylated analogs .

常见问题

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis involves multi-step protocols, typically starting with functionalized pyrrolo[2,1-f][1,2,4]triazine intermediates. Key steps include:

- Coupling Reactions : Formation of the pyrrolotriazine core via nucleophilic substitution or Suzuki-Miyaura cross-coupling, as demonstrated in analogous triazine derivatives .

- Protection/Deprotection : Use of 2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole as a protective group for hydroxyl moieties, requiring anhydrous conditions and catalysts like BF₃·Et₂O .

- Stereochemical Control : Chiral resolution via HPLC or enzymatic methods to ensure the desired (3aR,4R,6R,6aR) configuration .

Q. Critical Conditions :

- Temperature control (e.g., reflux in methanol for cyclization ).

- Solvent selection (DMF for polar intermediates, dichloromethane for protection steps ).

Q. How is the stereochemical configuration confirmed using spectroscopic methods?

- X-ray Crystallography : Resolves absolute configuration, as applied to structurally related crystalline pyrrolotriazine compounds .

- NMR Spectroscopy :

Q. What spectroscopic techniques are essential for characterizing purity and structure?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 291.2627 for C₁₂H₁₃N₅O₄) .

- Multinuclear NMR :

- IR Spectroscopy : Identifies functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate metabolic stability in biological systems?

Q. What strategies resolve discrepancies in reported NMR data for pyrrolotriazine derivatives?

- Multi-Technique Validation : Combine ¹H-¹³C HMBC (to assign quaternary carbons) and NOESY (for spatial correlations) .

- Paramagnetic Shift Reagents : Use Eu(fod)₃ to simplify overlapping proton signals in DMSO-d₆ .

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., Remdesivir-related compounds ).

Q. What crystallization techniques optimize polymorph screening for pharmaceutical studies?

- Solvent Evaporation : Test polar (ethanol/water) vs. nonpolar (toluene) solvents to induce different crystal forms .

- Temperature Gradients : Slow cooling from 60°C to 4°C to favor thermodynamically stable polymorphs .

- Additive Screening : Use polymers (e.g., PVP) or surfactants to template specific crystal lattices .

Q. How can synthetic yield and purity be improved for scale-up studies?

- Process Optimization :

- Quality Control :

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to viral polymerases (e.g., SARS-CoV-2 RdRp, analogous to Remdesivir targets ).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .

- QSAR Modeling : Correlate substituent effects (e.g., -CN vs. -OH) with antiviral activity .

Data Contradiction Analysis Example

If conflicting melting points are reported (e.g., 180°C vs. 185°C):

- Replicate Synthesis : Verify starting material purity and reaction conditions .

- DSC Analysis : Measure precise melting endotherms at 5°C/min heating rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。